7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of polycyclic heterocyclic compounds with a fused chromenone-pyrrolidine core. Its structure features a 7-methyl substituent on the chromenone moiety, a 4-methylphenyl group at position 1, and a pyridin-2-yl group at position 2. This compound is synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as demonstrated in related syntheses .
Properties
Molecular Formula |
C24H18N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-methyl-1-(4-methylphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O3/c1-14-6-9-16(10-7-14)21-20-22(27)17-13-15(2)8-11-18(17)29-23(20)24(28)26(21)19-5-3-4-12-25-19/h3-13,21H,1-2H3 |
InChI Key |
RPRAWPSXIGUPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
Biological Activity
7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and effects on various cellular pathways. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular structure of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is characterized by a chromeno-pyrrole backbone with specific substitutions that enhance its biological profile.
Antioxidant Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .
Anticancer Properties
Chromeno-pyrrole derivatives have been evaluated for their anticancer potential. In vitro studies suggest that they can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown IC50 values in the nanomolar range against specific cancer types .
The mechanism of action for these compounds appears to involve the modulation of key signaling pathways related to cell survival and apoptosis. Chromeno-pyrroles have been reported to interact with tubulin and inhibit its polymerization, thereby disrupting mitotic spindle formation in cancer cells . Additionally, they may act as glucokinase activators and mimic glycosaminoglycans, influencing metabolic pathways .
Study on Antioxidant Activity
A study published in 2021 investigated a series of chromeno-pyrrole derivatives for their antioxidant activity using DPPH radical scavenging assays. The results indicated that several compounds exhibited strong radical scavenging capabilities with IC50 values ranging from 10 to 30 µM .
Anticancer Evaluation
In another study focusing on anticancer activity, a library of chromeno-pyrrole compounds was synthesized and screened against various cancer cell lines. The results showed that certain derivatives had IC50 values as low as 5 nM against breast cancer cells, indicating potent antiproliferative effects .
Synthesis Methods
The synthesis of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions that allow for the efficient formation of the chromeno-pyrrole structure. A recent method reported a success rate of over 90% in obtaining target compounds through optimized reaction conditions involving aldehydes and amines .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation and survival .
2. Antimicrobial Properties
Pyrrole-containing compounds have shown promise as antimicrobial agents. Investigations into their efficacy against bacterial strains such as Mycobacterium tuberculosis revealed that certain derivatives possess potent activity, making them candidates for developing new antibiotics .
3. Neuropharmacology
Compounds related to 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are being explored for neuroprotective effects. Their ability to modulate neurotransmitter systems presents potential for treating neurodegenerative diseases .
Synthetic Applications
The synthesis of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been optimized through multicomponent reactions. This method allows for the efficient production of a library of functionalized derivatives under mild conditions . The versatility in synthesis facilitates the exploration of structure-activity relationships (SAR) that can lead to the discovery of more effective drugs.
Material Science Applications
The unique electronic properties of pyrrole derivatives make them suitable for applications in material science:
1. Organic Electronics
Due to their conjugated systems, compounds like 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to conduct electricity and emit light upon excitation makes them valuable in developing advanced electronic materials .
2. Sensors
The chemical properties of this compound also lend themselves to use in sensor technology. Its interaction with various analytes can be harnessed to create sensitive detection methods for environmental monitoring or biomedical applications .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives against human cancer cell lines. Results showed that specific modifications to the 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on a library of pyrrole derivatives demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The study identified key structural features contributing to their antimicrobial potency and provided insights into their mechanism of action .
Comparison with Similar Compounds
Table 1: Key Properties of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones
| Compound Name | Substituents (Positions) | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) | Reference |
|---|---|---|---|---|---|
| 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 7-Me, 1-(4-MePh), 2-(Py-2-yl) | N/A | N/A | N/A | [14] |
| 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... | 5,7-Me, 1-(3,4,5-OMePh), 2-(HOEt) | 195–197 | 52 | IR: 1711 cm⁻¹ (C=O); ¹H NMR: δ 7.63 (s, 1H) | [1] |
| 7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... | 7-Cl, 1-(4-OHPh), 2-Phenethyl | >295 | 72 | IR: 1701 cm⁻¹ (C=O); ¹³C NMR: δ 171.9 (C=O) | [1] |
| 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-... (AV-C) | 1-(2-FPh), 2-(thiadiazolyl) | N/A | N/A | Not reported | [6, 10] |
| 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-... | 7-Cl, 1-(3,4-OMePh), 2-(DMAP) | N/A | N/A | Synthesized via Vydzhak-Panchishin method | [7] |
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) on the aryl ring (position 1) correlate with moderate yields (52–72%) and lower melting points (e.g., 195–197°C for 3,4,5-trimethoxyphenyl derivative) .
- Electron-withdrawing groups (e.g., Cl, NO₂) increase thermal stability, as seen in the 7-chloro derivative with a melting point >295°C .
- Heterocyclic substituents (e.g., pyridin-2-yl, thiadiazolyl) enhance biological activity, as observed in AV-C, which exhibits antiviral properties .
Table 2: Representative Yields Based on Substituent Types
| Aryl Aldehyde Substituent | Primary Amine Substituent | Yield Range (%) | Reference |
|---|---|---|---|
| 4-Methylphenyl | Pyridin-2-yl | 43–86* | [12] |
| 3-Nitrophenyl | Phenethyl | 70–86 | [1, 12] |
| 2-Fluorophenyl | Thiadiazolyl | Not reported | [6] |
| 3,4-Dimethoxyphenyl | 3-(Dimethylamino)propyl | Not reported | [7] |
*Inferred from analogous reactions in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
